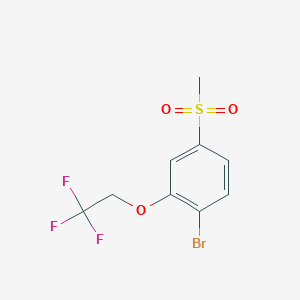
1,2,4,5-Benzenetetracarboxylic acid-D6
Übersicht
Beschreibung
1,2,4,5-Benzenetetracarboxylic acid, also known as Pyromellitic acid, is a chemical compound with the linear formula C6H2(CO2H)4 . It is extensively used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . It can also be used to prepare supramolecular hydrogels by synthesizing gelators reacting 1,2,4,5-benzenetetracarboxylic acid with 4-hydroxy pyridine .
Synthesis Analysis
The synthesis of 1,2,4,5-Benzenetetracarboxylic acid involves the crystal engineering of hydrogen bonded organic assemblies based on 1,2,4,5-benzenetetracarboxylic acid and stilbazole derivatives . Another method involves the synthesis of coordination polymers .
Molecular Structure Analysis
The molecular weight of 1,2,4,5-Benzenetetracarboxylic acid is 254.15 . The SMILES string is OC(=O)c1cc(C(O)=O)c(cc1C(O)=O)C(O)=O .
Chemical Reactions Analysis
1,2,4,5-Benzenetetracarboxylic acid is used as a versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives .
Physical And Chemical Properties Analysis
1,2,4,5-Benzenetetracarboxylic acid is a powder with a melting point of 281-284.5 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Metal-Organic Frameworks (MOFs)
1,2,4,5-Benzenetetracarboxylic acid is extensively used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in a variety of applications, including gas storage, separation, and catalysis.
Preparation of Supramolecular Hydrogels
This compound can also be used to prepare supramolecular hydrogels by synthesizing gelators reacting 1,2,4,5-benzenetetracarboxylic acid with 4-hydroxy pyridine . Supramolecular hydrogels have potential applications in drug delivery systems, tissue engineering, and environmental remediation.
Crystal Engineering
The crystal engineering of hydrogen-bonded organic assemblies based on 1,2,4,5-benzenetetracarboxylic acid is exploited to provide regio-controlled [2 + 2] photocycloadditions in the solid state . This has implications in the field of materials science, particularly in the design and synthesis of new solid-state materials with desired properties.
Ligand for Coordination Polymers
1,2,4,5-Benzenetetracarboxylic acid serves as an important ligand for the formation of coordination polymers . These polymers have potential applications in gas storage, catalysis, magnetism, and luminescence.
Organic Synthesis
This compound is used in organic synthesis as a polyaddition reagent . It can participate in various chemical reactions to form complex organic molecules, contributing to the development of new pharmaceuticals and materials.
Research in Material Science
1,2,4,5-Benzenetetracarboxylic acid is used in material science research, particularly in the study of new materials with potential applications in electronics, photonics, and energy storage .
Wirkmechanismus
Target of Action
1,2,4,5-Benzenetetracarboxylic acid-D6, also known as Pyromellitic acid, is primarily used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . These MOFs and polymers are the primary targets of the compound.
Mode of Action
The compound interacts with its targets through hydrogen bonding . It acts as a versatile hydrogen bonding template for controlling the regioselective topochemical synthesis of head-to-tail photodimers from stilbazole derivatives . The compound forms intramolecular hydrogen bonds, leading to discrete assemblies based on ternary arrays . It also forms 2-D hydrogen networks built-up from the self-assembly of anions via intermolecular hydrogen bonds that are linked to the cations .
Biochemical Pathways
The compound affects the pathways involved in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . It also influences the pathways involved in the formation of supramolecular hydrogels . The compound’s interaction with these pathways results in the formation of structures with diverse hydrogen bonding motifs .
Result of Action
The action of 1,2,4,5-Benzenetetracarboxylic acid-D6 results in the formation of metal-organic frameworks (MOFs) and coordination polymers with diverse hydrogen bonding motifs . These structures are photoactive in the solid state upon UV-irradiation, leading to the regioselective synthesis of rctt-cyclobutane head-to-tail-isomers in high to quantitative yield .
Action Environment
The action, efficacy, and stability of 1,2,4,5-Benzenetetracarboxylic acid-D6 are influenced by environmental factors such as temperature, light, and the presence of other chemical compounds. For instance, the compound’s ability to form hydrogen bonds and create diverse structures is influenced by the presence of other compounds in the reaction mixture . Additionally, the compound’s photoactivity is triggered by UV-irradiation .
Safety and Hazards
1,2,4,5-Benzenetetracarboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
1,2,4,5-Benzenetetracarboxylic acid is extensively used in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . It can also be used to prepare supramolecular hydrogels . The thermal, mechanical properties, and crystallization rate of PBABI copolyesters can be tuned through the adjustment of BTCA and IA concentrations .
Eigenschaften
IUPAC Name |
tetradeuterio 3,6-dideuteriobenzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/i1D,2D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-RXXITNCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])C(=O)O[2H])[2H])C(=O)O[2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Benzenetetracarboxylic acid-D6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





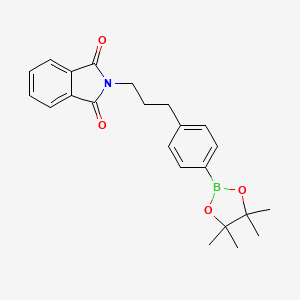
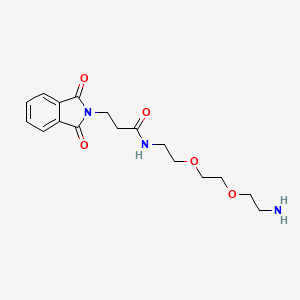

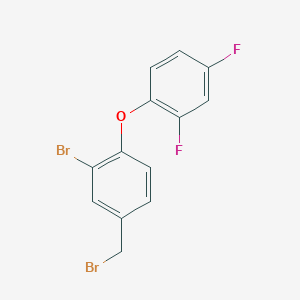
![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)
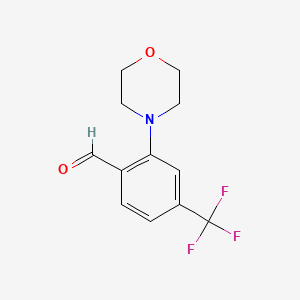
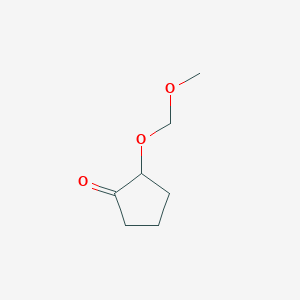
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472616.png)
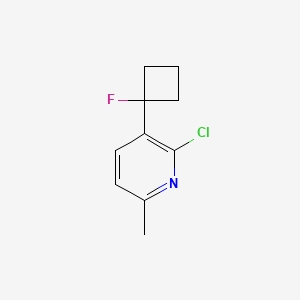
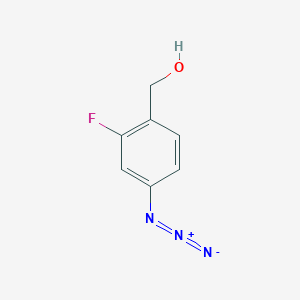
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile](/img/structure/B1472620.png)
